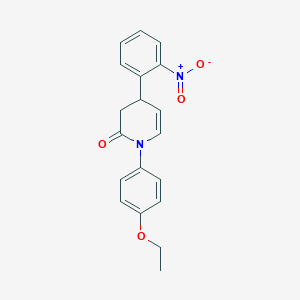
1-(4-Ethoxyphenyl)-4-(2-nitrophenyl)-3,4-dihydropyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Ethoxyphenyl)-4-(2-nitrophenyl)-3,4-dihydropyridin-2(1H)-one is an organic compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their diverse pharmacological activities, particularly in the field of cardiovascular medicine. This compound is characterized by the presence of an ethoxyphenyl group and a nitrophenyl group attached to a dihydropyridinone core.
准备方法
The synthesis of 1-(4-Ethoxyphenyl)-4-(2-nitrophenyl)-3,4-dihydropyridin-2(1H)-one typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a suitable solvent. The reaction conditions often require heating and can be catalyzed by acids or bases to improve yield and reaction rate.
Industrial production methods may involve optimization of the reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance the efficiency and reproducibility of the process.
化学反应分析
1-(4-Ethoxyphenyl)-4-(2-nitrophenyl)-3,4-dihydropyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium ethoxide or potassium tert-butoxide are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation typically yields pyridine derivatives, while reduction results in the formation of amino-substituted dihydropyridines.
科学研究应用
1-(4-Ethoxyphenyl)-4-(2-nitrophenyl)-3,4-dihydropyridin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and synthetic methodologies.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Dihydropyridine derivatives are known for their use as calcium channel blockers in the treatment of hypertension and angina. Research is ongoing to explore new therapeutic applications.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-(4-Ethoxyphenyl)-4-(2-nitrophenyl)-3,4-dihydropyridin-2(1H)-one and its derivatives often involves interaction with molecular targets such as ion channels, enzymes, and receptors. For example, dihydropyridine derivatives act as calcium channel blockers by inhibiting the influx of calcium ions into cardiac and smooth muscle cells, leading to vasodilation and reduced blood pressure.
相似化合物的比较
1-(4-Ethoxyphenyl)-4-(2-nitrophenyl)-3,4-dihydropyridin-2(1H)-one can be compared with other dihydropyridine derivatives such as nifedipine, amlodipine, and felodipine. These compounds share a similar core structure but differ in their substituents, which influence their pharmacological properties and therapeutic applications.
Nifedipine: Used primarily for the treatment of hypertension and angina.
Amlodipine: Known for its long duration of action and use in treating hypertension and coronary artery disease.
Felodipine: Utilized for its vasodilatory effects in the management of hypertension.
属性
CAS 编号 |
116482-14-5 |
|---|---|
分子式 |
C19H18N2O4 |
分子量 |
338.4 g/mol |
IUPAC 名称 |
1-(4-ethoxyphenyl)-4-(2-nitrophenyl)-3,4-dihydropyridin-2-one |
InChI |
InChI=1S/C19H18N2O4/c1-2-25-16-9-7-15(8-10-16)20-12-11-14(13-19(20)22)17-5-3-4-6-18(17)21(23)24/h3-12,14H,2,13H2,1H3 |
InChI 键 |
OZMZDCXCSHAWRX-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)N2C=CC(CC2=O)C3=CC=CC=C3[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Propanoic acid, 2-[4-(4-bromo-2-fluorophenoxy)phenoxy]-, (R)-](/img/structure/B14306916.png)
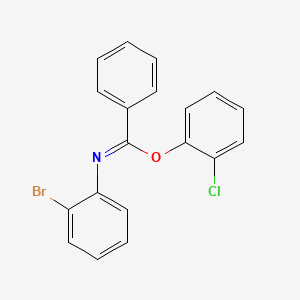
![Bis[4-(dimethylamino)-2-methylphenyl]phosphinic acid](/img/structure/B14306925.png)
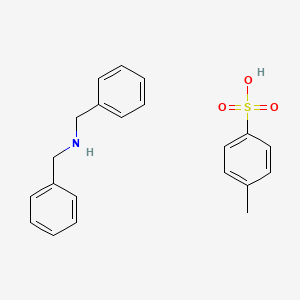
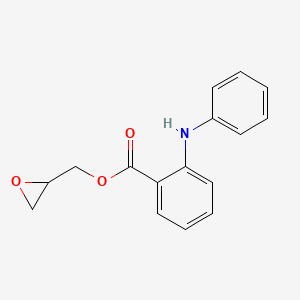

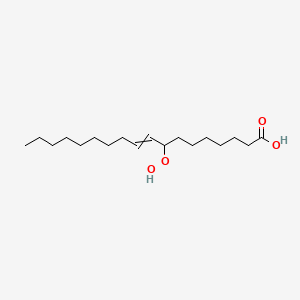


![8-Hydroxy-3-methoxy-11-oxo-1-(2-oxopentyl)-6-pentyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14306988.png)
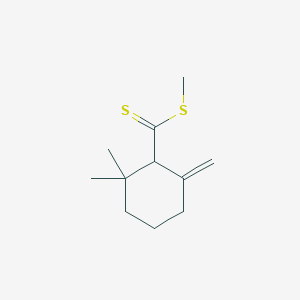

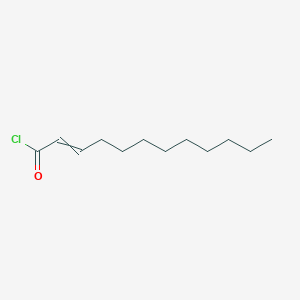
![Methyl [2-(prop-1-en-2-yl)cyclohexylidene]acetate](/img/structure/B14307014.png)
